molecular formula C12H9ClN4O2 B14680343 7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 35756-46-8

7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B14680343
CAS No.: 35756-46-8
M. Wt: 276.68 g/mol
InChI Key: OWXIGMFRVPMQCJ-UHFFFAOYSA-N
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Description

7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including pigments and enzyme cofactors. This compound, with its unique structure, has garnered interest in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the cyclization of appropriate precursors. One common method starts with the condensation of a chloro-substituted benzene derivative with a suitable diamine, followed by cyclization under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pteridines, which can exhibit different biological and chemical properties.

Scientific Research Applications

7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its therapeutic effects. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione stands out due to its specific substitutions, which confer unique chemical and biological properties. Its chlorine and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

35756-46-8

Molecular Formula

C12H9ClN4O2

Molecular Weight

276.68 g/mol

IUPAC Name

7-chloro-3,10-dimethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C12H9ClN4O2/c1-16-8-4-3-6(13)5-7(8)14-9-10(16)15-12(19)17(2)11(9)18/h3-5H,1-2H3

InChI Key

OWXIGMFRVPMQCJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)N(C3=O)C

Origin of Product

United States

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